3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione
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Overview
Description
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a chlorophenyl group at the 3-position and a methyl group at the 6-position of the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds such as pyrrolopyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that the electron transition from the pyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione ring to the benzene ring plays a crucial role in its activity .
Biochemical Pathways
Similar compounds have been found to inhibit kinase activity, which plays a crucial role in cell proliferation .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant inhibitory activity against various cell lines .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidinedione compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Quinazoline derivatives.
Reduction: Dihydropyrimidine analogs.
Substitution: Various substituted pyrimidinedione derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the chlorophenyl group, resulting in different biological activities.
3-(4-bromophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: Contains a bromophenyl group instead of a chlorophenyl group, which can alter its reactivity and biological properties.
3-(4-isopropylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: The isopropyl group affects the compound’s lipophilicity and biological interactions.
Uniqueness
3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with certain enzymes and receptors, making it a valuable candidate for various research and therapeutic applications.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRKJXNJFRMWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>35.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818894 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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